molecular formula C8H12N2O B14862450 1-(1-propyl-1H-pyrazol-4-yl)ethanone

1-(1-propyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B14862450
M. Wt: 152.19 g/mol
InChI Key: WRZIJEAFTPFTKF-UHFFFAOYSA-N
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Description

1-(1-propyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-propylpyrazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-4-10-6-8(5-9-10)7(2)11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZIJEAFTPFTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1 Propyl 1h Pyrazol 4 Yl Ethanone and Its Analogs

Strategies for the Construction of the Pyrazole (B372694) Ring Core

The formation of the pyrazole ring is a fundamental step in the synthesis of 1-(1-propyl-1H-pyrazol-4-yl)ethanone. The most common and established methods involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Cyclocondensation Reactions Involving Hydrazine Derivatives and Carbonyl Compounds

The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods for pyrazole formation. beilstein-journals.orgmdpi.comyoutube.com These reactions typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov For the synthesis of a 4-substituted pyrazole, a precursor with a suitable functional group at the 2-position of the 1,3-dicarbonyl system is required.

A plausible route to a precursor for this compound would involve the reaction of propylhydrazine (B1293729) with a 1,3-dicarbonyl compound that already contains a protected or precursor form of the acetyl group at the C2 position. For instance, the cyclocondensation of propylhydrazine with 2-acetyl-1,3-propanedial would directly yield the desired pyrazole core. However, such dicarbonyl compounds can be unstable. A more common approach is to use a precursor that can be later functionalized.

Another strategy involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds. mdpi.comnih.gov The Michael addition of hydrazine to an α,β-unsaturated ketone or aldehyde, followed by cyclization and dehydration, leads to the pyrazole ring. nih.gov

Reactant 1Reactant 2ProductConditionsReference(s)
Hydrazine derivative1,3-Dicarbonyl compoundPolysubstituted pyrazoleAcid or base catalysis, various solvents mdpi.com
Hydrazine derivativeα,β-Unsaturated carbonylPyrazoline (oxidizes to pyrazole)Various solvents, often with heating nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles in a one-pot fashion. beilstein-journals.orgmdpi.comacs.org These reactions combine three or more starting materials to form a complex product, minimizing the need for isolation of intermediates. beilstein-journals.org

For the synthesis of pyrazole analogs, a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) has been reported to yield highly substituted pyrano[2,3-c]pyrazoles. mdpi.com While not directly yielding the target compound, this illustrates the power of MCRs in constructing complex heterocyclic systems. A three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines is also a well-established method. beilstein-journals.org By carefully selecting the starting materials, it is possible to construct a pyrazole ring with the necessary substituents for further elaboration to this compound.

Reaction TypeReactantsProduct TypeKey FeaturesReference(s)
Three-componentAldehyde, β-ketoester, Hydrazine3,4,5-Trisubstituted pyrazoleHigh efficiency, atom economy beilstein-journals.org
Four-componentAldehyde, Malononitrile, β-ketoester, Hydrazine hydrateDihydropyrano[2,3-c]pyrazoleFormation of fused heterocyclic systems mdpi.comrsc.org

Installation and Functionalization of the Ethanone (B97240) Moiety at the 4-Position

Once the pyrazole ring is formed, the next critical step is the introduction or unmasking of the ethanone group at the 4-position. This can be achieved through direct acylation of the pyrazole ring or by functionalization of a pre-existing group.

Acylation Reactions on Pyrazole Scaffolds

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. wikipedia.org This reaction can be applied to pyrazoles, typically occurring at the C4 position, which is the most electron-rich and susceptible to electrophilic attack. rsc.orgpharmaguideline.com The reaction of a 1-substituted pyrazole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), can directly install the ethanone moiety. rsc.orgresearchgate.net However, the choice of Lewis acid is crucial as strong catalysts can sometimes lead to complexation with the pyrazole nitrogens or side reactions. researchgate.net

Pyrazole SubstrateAcylating AgentCatalystProductReference(s)
1-Propyl-1H-pyrazoleAcetyl chloride / Acetic anhydrideAlCl₃, TiCl₄, SnCl₄This compound rsc.orgresearchgate.net

Post-Cyclization Functionalization Strategies for the Ethanone Group

An alternative to direct acylation is the conversion of a different functional group at the 4-position into an ethanone moiety. A common precursor is the 4-formylpyrazole (pyrazole-4-carbaldehyde), which can be synthesized via the Vilsmeier-Haack reaction. mdpi.comumich.edunih.gov This reaction involves treating a pyrazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 4-position. umich.educhemmethod.comsemanticscholar.org

The resulting pyrazole-4-carbaldehyde can then be converted to the ethanone through a Grignard reaction with methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol.

Synthetic Sequence:

Vilsmeier-Haack Reaction: 1-Propyl-1H-pyrazole + POCl₃/DMF → 1-Propyl-1H-pyrazole-4-carbaldehyde. umich.edu

Grignard Reaction: 1-Propyl-1H-pyrazole-4-carbaldehyde + CH₃MgBr → 1-(1-Propyl-1H-pyrazol-4-yl)ethanol.

Oxidation: 1-(1-Propyl-1H-pyrazol-4-yl)ethanol + Oxidizing agent (e.g., PCC, Swern oxidation) → this compound.

Regioselective N-Alkylation for the 1-Propyl Substituent

The introduction of the propyl group at a specific nitrogen atom of the pyrazole ring is a critical step that dictates the final isomer of the product. The alkylation of an NH-pyrazole can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant synthetic challenge. nih.gov

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the reaction conditions. researchgate.net For many 3-substituted pyrazoles, alkylation often favors the N1 position due to steric hindrance. researchgate.netsemanticscholar.org

A common method for N-alkylation involves treating the NH-pyrazole with an alkyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like DMF or acetonitrile. pharmaguideline.comresearchgate.net Catalyst-free Michael addition reactions have also been developed for highly regioselective N1-alkylation of pyrazoles. researchgate.netsemanticscholar.org

Pyrazole SubstrateAlkylating AgentBase/ConditionsMajor ProductReference(s)
1H-Pyrazol-4-yl)ethanone1-BromopropaneK₂CO₃, DMFThis compound researchgate.net
1H-Pyrazol-4-yl)ethanonePropyl triflateVarious basesThis compound semanticscholar.org

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficient synthesis of this compound and its analogs hinges on the careful optimization of reaction parameters. Key synthetic strategies include the Vilsmeier-Haack formylation followed by reaction with an organometallic reagent, and Friedel-Crafts acylation. The optimization of these pathways is crucial for achieving high yields and purity.

One of the primary methods for introducing a carbonyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction. This reaction typically involves the formylation of a 1-alkylpyrazole using a Vilsmeier reagent (e.g., phosphoryl chloride and dimethylformamide), followed by treatment with a suitable organometallic reagent to form the ketone. The optimization of this process involves a systematic variation of several parameters.

A study on the Vilsmeier-Haack formylation of various 1,3-disubstituted-5-chloro-1H-pyrazoles provides insights into the optimization of the initial formylation step. The reaction conditions, including the molar ratio of reactants, temperature, and reaction time, were systematically varied to maximize the yield of the corresponding 4-carbaldehyde. For instance, using a molar ratio of the starting pyrazole to DMF to POCl3 of 1:6:4 at 120°C for 1 hour resulted in a 67% yield of the formylated product. acs.org Further increasing the reaction time did not significantly improve the yield.

The subsequent conversion of the 4-formylpyrazole to the desired ethanone derivative via Grignard reaction or other organometallic additions requires further optimization of conditions such as the choice of solvent, temperature, and the nature of the organometallic reagent.

Another significant route to 1-alkyl-4-acylpyrazoles is the Friedel-Crafts acylation. This reaction involves the direct acylation of the 1-propylpyrazole ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The choice of catalyst and solvent plays a pivotal role in the regioselectivity and yield of the reaction.

Research on the Friedel-Crafts acylation of aromatic compounds has shown that the catalyst and solvent system can significantly influence the outcome. chemijournal.comresearchgate.net For the acylation of pyrazoles, common Lewis acids like aluminum chloride (AlCl₃) are often employed. The optimization would involve screening different Lewis acids (e.g., FeCl₃, ZnCl₂, SnCl₄), varying the catalyst loading, and testing a range of solvents from non-polar (e.g., dichloromethane, carbon disulfide) to polar aprotic (e.g., nitrobenzene). khanacademy.org The reaction temperature is another critical parameter to be optimized to balance reaction rate and selectivity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including pyrazoles. nih.govjpsionline.comnih.gov The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times from hours to minutes. Optimization in this context would involve adjusting the microwave power, temperature, and reaction time to achieve the highest possible yield in the shortest time. For example, a study on the microwave-assisted synthesis of a pyrazolo-pyrimidinyl ligand demonstrated a dramatic reduction in reaction time from 6 hours to 40 minutes for the pyrazole ring formation step, albeit with a slightly lower yield (42% vs. 68-72% with conventional heating). nih.gov

The table below summarizes the key parameters that require optimization for the synthesis of this compound and its analogs, along with the potential impact on the reaction outcome.

Synthetic MethodParameter to OptimizePotential Impact on Yield and Purity
Vilsmeier-Haack Reaction & Organometallic AdditionMolar ratio of reactants (pyrazole:DMF:POCl₃)Affects the efficiency of formylation and can lead to side product formation if not optimized.
Temperature and Reaction TimeHigher temperatures can increase reaction rates but may also lead to decomposition. Optimal time ensures complete conversion without degradation.
Organometallic Reagent (e.g., Grignard, organolithium)The choice of reagent can influence the yield and selectivity of the ketone formation.
Solvent for Organometallic AdditionThe solvent can affect the reactivity of the organometallic reagent and the solubility of intermediates.
Friedel-Crafts AcylationLewis Acid Catalyst and LoadingThe type and amount of catalyst are critical for activating the acylating agent and influencing regioselectivity.
SolventSolvent polarity can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and selectivity. khanacademy.org
Temperature and Reaction TimeBalancing these parameters is essential to achieve a high conversion rate while minimizing side reactions.
Microwave-Assisted SynthesisMicrowave Power and TemperaturePrecise control is needed to avoid overheating and decomposition while maximizing the reaction rate.
Reaction TimeSignificantly shorter reaction times are a key advantage, but need to be optimized for maximum yield.
Solvent ChoiceSolvents with high dielectric constants are generally more efficient at absorbing microwave energy.

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. encyclopedia.pub For the synthesis of this compound and its analogs, several green chemistry approaches can be considered.

The use of heterogeneous, recyclable catalysts is a cornerstone of green synthesis. rsc.org For Friedel-Crafts acylation, replacing traditional homogeneous Lewis acids like AlCl₃, which are often used in stoichiometric amounts and generate significant waste during workup, with solid acid catalysts is a more sustainable approach. chemijournal.com Silica-supported sulfonic acid catalysts, for example, have been shown to be effective, reusable catalysts for the synthesis of pyrazole derivatives under solvent-free conditions. acs.org These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times with minimal loss of activity.

Solvent selection is another critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. The development of synthetic routes that utilize greener solvents such as water, ethanol, or ionic liquids, or even proceed under solvent-free conditions, is highly desirable. researchgate.net For instance, the direct N-allylation of pyrazoles has been successfully achieved using water as a solvent with a recyclable catalyst. researchgate.net

Energy efficiency is also a key consideration. Microwave-assisted synthesis not only reduces reaction times but can also lead to lower energy consumption compared to conventional heating methods. nih.govjpsionline.com

Atom economy and E-factor are important metrics for evaluating the "greenness" of a synthetic process. jocpr.comrsc.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. The E-factor (Environmental Factor) is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a more environmentally friendly process.

The table below outlines some green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisSustainability Benefit
Use of CatalysisEmploying recyclable heterogeneous catalysts (e.g., solid acids) for Friedel-Crafts acylation. acs.orgrsc.orgReduces catalyst waste, simplifies product purification, and allows for catalyst reuse.
Benign Solvents/Solvent-Free ConditionsUtilizing water, ethanol, or performing reactions under solvent-free conditions. researchgate.netMinimizes the use and release of hazardous volatile organic compounds (VOCs).
Energy EfficiencyImplementing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govjpsionline.comLowers the carbon footprint of the synthetic process.
Waste Prevention (Atom Economy & E-Factor)Designing synthetic routes with high atom economy and low E-factor. jocpr.comrsc.org For example, addition reactions are inherently more atom-economical than substitution reactions.Minimizes the generation of hazardous waste and improves resource efficiency.

By focusing on the optimization of reaction conditions and embracing green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Transformation Pathways of 1 1 Propyl 1h Pyrazol 4 Yl Ethanone

Reactivity of the Ethanone (B97240) Functional Group

The acetyl group attached to the C-4 position of the pyrazole (B372694) ring is a versatile functional handle that undergoes a variety of characteristic ketone reactions. These include reduction to an alcohol, oxidation to an ester, and numerous nucleophilic addition and condensation reactions.

The ketone functionality of 1-(1-propyl-1H-pyrazol-4-yl)ethanone can be readily reduced to a secondary alcohol, 1-(1-propyl-1H-pyrazol-4-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent used for this purpose, offering high chemoselectivity for aldehydes and ketones. youtube.comchemguide.co.ukorganic-chemistry.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk A subsequent workup with a protic solvent, such as water or ethanol, protonates the resulting alkoxide intermediate to yield the final alcohol product.

Table 1: Reduction of the Ethanone Group
ReagentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol or EthanolRoom Temperature1-(1-Propyl-1H-pyrazol-4-yl)ethanol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF0 °C to Room Temperature, followed by aqueous workup1-(1-Propyl-1H-pyrazol-4-yl)ethanol

While ketones are generally resistant to oxidation under mild conditions, they can be converted to esters through the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgsigmaaldrich.com The reaction mechanism involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two migrating groups are the pyrazolyl (aryl) group and the methyl group. Based on the established migratory preference, the pyrazolyl group is expected to migrate, leading to the formation of 1-propyl-1H-pyrazol-4-yl acetate (B1210297) as the major product. The pyrazole ring itself is generally stable towards oxidation. chemicalbook.compharmaguideline.com

Table 2: Baeyer-Villiger Oxidation of the Ethanone Group
ReagentSolventTypical ConditionsPredicted Major Product
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (CH₂Cl₂)0 °C to Room Temperature1-Propyl-1H-pyrazol-4-yl acetate
Peroxyacetic acid (CH₃CO₃H)Acetic AcidRoom Temperature1-Propyl-1H-pyrazol-4-yl acetate

The carbonyl group of the ethanone moiety is electrophilic and susceptible to attack by various nucleophiles. Condensation reactions with nitrogen-based nucleophiles like hydrazine (B178648) and its derivatives are particularly relevant, as this type of reaction is a cornerstone of pyrazole synthesis from 1,3-dicarbonyl compounds. nih.govorganic-chemistry.org The ethanone can react with hydrazine, hydroxylamine, or semicarbazide (B1199961) to form the corresponding hydrazone, oxime, or semicarbazone, respectively. These reactions are often catalyzed by a small amount of acid. Such transformations are useful for creating more complex derivatives for various applications. ktu.eduwisdomlib.org

Table 3: Condensation Reactions of the Ethanone Group
NucleophileReaction ConditionsProduct Type
Hydrazine (NH₂NH₂)Ethanol, catalytic acid, refluxHydrazone
Hydroxylamine (NH₂OH)Aqueous ethanol, refluxOxime
Semicarbazide (NH₂NHCONH₂)Aqueous ethanol, refluxSemicarbazone
Phenylhydrazine (C₆H₅NHNH₂)Ethanol, catalytic acid, refluxPhenylhydrazone

Substitution and Derivatization on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity towards substitution is influenced by the existing substituents: the N-1 propyl group and the C-4 acetyl group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com In unsubstituted pyrazole, electrophilic attack occurs preferentially at the C-4 position due to its higher electron density compared to the C-3 and C-5 positions, which are adjacent to the electronegative nitrogen atoms. chemicalbook.compharmaguideline.comrrbdavc.org

In this compound, the C-4 position is blocked. The outcome of further substitution is therefore governed by the directing effects of the N-1 propyl group and the C-4 acetyl group. The N-1 alkyl group is an activating group and directs incoming electrophiles to the ortho (C-5) and para (C-3) positions. Conversely, the acetyl group at C-4 is a deactivating, meta-directing group. Its influence would direct an incoming electrophile to the C-5 position (which is meta to C-4). The C-5 position is thus electronically favored for substitution, being activated by the N-propyl group and the least deactivated position relative to the acetyl group. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are predicted to occur predominantly at the C-5 position.

Table 4: Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Product
BrominationBr₂ in Acetic Acid1-(5-Bromo-1-propyl-1H-pyrazol-4-yl)ethanone
NitrationHNO₃ / H₂SO₄1-(5-Nitro-1-propyl-1H-pyrazol-4-yl)ethanone
SulfonationFuming H₂SO₄ (SO₃)4-Acetyl-1-propyl-1H-pyrazole-5-sulfonic acid

Nucleophilic aromatic substitution (SNAr) on electron-rich aromatic rings like pyrazole is generally challenging. encyclopedia.pub Attack is favored at the electron-deficient C-3 and C-5 positions. chemicalbook.com The reaction typically requires a strong electron-withdrawing group on the ring to activate it for nucleophilic attack and a good leaving group (such as a halide) at the position of substitution. nih.gov

The parent compound, this compound, does not possess a suitable leaving group on the pyrazole ring. Therefore, direct SNAr is not a feasible pathway. However, derivatization of the ring, for instance, through electrophilic halogenation at the C-5 position as described above, could install a leaving group. The resulting 1-(5-bromo-1-propyl-1H-pyrazol-4-yl)ethanone, now activated by the adjacent electron-withdrawing acetyl group, could potentially undergo SNAr with strong nucleophiles, leading to displacement of the bromide.

Table 5: Potential Nucleophilic Aromatic Substitution (Post-Halogenation)
SubstrateNucleophilePotential Product
1-(5-Bromo-1-propyl-1H-pyrazol-4-yl)ethanoneSodium methoxide (B1231860) (NaOCH₃)1-(5-Methoxy-1-propyl-1H-pyrazol-4-yl)ethanone
1-(5-Bromo-1-propyl-1H-pyrazol-4-yl)ethanoneAmmonia (NH₃)1-(5-Amino-1-propyl-1H-pyrazol-4-yl)ethanone
1-(5-Bromo-1-propyl-1H-pyrazol-4-yl)ethanoneSodium cyanide (NaCN)1-(5-Cyano-1-propyl-1H-pyrazol-4-yl)ethanone

Halogenation Reactions and Subsequent Transformations

The introduction of halogen atoms onto the pyrazole ring of this compound significantly enhances its synthetic utility, providing a handle for further functionalization through various cross-coupling reactions. Halogenation of pyrazole derivatives typically proceeds via electrophilic substitution, with the position of substitution being directed by the existing substituents on the ring. For this compound, the most probable site for halogenation is the C-5 position of the pyrazole ring, which is activated by the N-propyl group and adjacent to the acetyl group.

Common halogenating agents for pyrazoles include N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), which are favored for their mild reaction conditions and operational simplicity. beilstein-archives.org The choice of solvent can also play a critical role in the outcome of these reactions, with solvents like dimethyl sulfoxide (B87167) (DMSO) sometimes acting as both a solvent and a catalyst. beilstein-archives.org

A general representation of the halogenation of this compound is depicted below:

Scheme 1: General Halogenation of this compound

The following interactive table summarizes typical conditions and outcomes for the halogenation of pyrazole derivatives analogous to this compound, based on established literature. beilstein-archives.orgresearchgate.net

Halogenating AgentSolventTemperature (°C)Typical Yield (%)Halogen (X)
N-Chlorosuccinimide (NCS)AcetonitrileRoom Temperature85-95Cl
N-Bromosuccinimide (NBS)DichloromethaneRoom Temperature90-98Br
N-Iodosuccinimide (NIS)Dimethylformamide50-7080-90I

The resulting 5-halo-1-(1-propyl-1H-pyrazol-4-yl)ethanone derivatives are valuable intermediates for a variety of subsequent transformations. Most notably, they can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of carbon-based substituents at the C-5 position, leading to the synthesis of more complex and potentially bioactive molecules. beilstein-archives.org For instance, a Suzuki coupling reaction could be employed to introduce an aryl group, as shown in the general scheme below:

Scheme 2: Suzuki Coupling of a 5-Halo-1-(1-propyl-1H-pyrazol-4-yl)ethanone Derivative

Investigations into Reaction Mechanisms and Kinetics

The mechanism of halogenation of pyrazoles with N-halosuccinimides is generally considered to be an electrophilic aromatic substitution. In the case of this compound, the pyrazole ring acts as the nucleophile, attacking the electrophilic halogen of the NXS reagent.

Mechanistic studies on analogous pyrazole systems suggest that the reaction does not proceed via a free radical pathway. beilstein-archives.org Control experiments conducted in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) have shown no inhibition of the reaction, supporting an ionic mechanism. beilstein-archives.org

The role of the solvent has been a point of investigation. In some cases, polar aprotic solvents like DMSO have been observed to accelerate the reaction. It is proposed that DMSO can act as a catalyst by forming a more electrophilic halogenating species with the NXS reagent. beilstein-archives.org This intermediate, DMSO·X+, then reacts with the pyrazole ring. beilstein-archives.org

The kinetics of pyrazole halogenation are expected to follow a second-order rate law, being first order in both the pyrazole substrate and the halogenating agent. The rate of reaction would be influenced by the electron density of the pyrazole ring. The presence of the electron-donating N-propyl group would increase the nucleophilicity of the ring, thus increasing the reaction rate. Conversely, the electron-withdrawing acetyl group at the 4-position would decrease the electron density, potentially slowing the reaction compared to an unsubstituted pyrazole. However, the directing effects of the substituents would still favor substitution at the C-5 position.

Spectroscopic and Structural Elucidation of 1 1 Propyl 1h Pyrazol 4 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Conformational Insights from Vibrational Spectra

Detailed analysis of the vibrational spectra, potentially aided by computational modeling, could offer insights into the preferred conformation of the propyl group relative to the pyrazole (B372694) ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is ionized, leading to the formation of a molecular ion (M+•). This ion, along with fragment ions produced by its decomposition, are separated based on their mass-to-charge ratio (m/z).

For 1-(1-propyl-1H-pyrazol-4-yl)ethanone, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (C₈H₁₂N₂O, M.W. = 152.19 g/mol ). The fragmentation of pyrazole derivatives often involves characteristic losses of small molecules or radicals. For instance, the fragmentation of 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone (B97240) has been reported to show a molecular ion peak at m/z 244 [M+1] in Fast Atom Bombardment (FAB) mass spectrometry. mdpi.comresearchgate.net

Common fragmentation pathways for this compound could include:

Loss of the propyl group: A cleavage of the N-propyl bond could result in a fragment ion corresponding to the pyrazole-ethanone core.

Loss of the acetyl group: Cleavage of the bond between the pyrazole ring and the acetyl group would lead to a fragment ion of the 1-propylpyrazole moiety.

Loss of a methyl radical from the acetyl group.

Ring fragmentation of the pyrazole nucleus.

A hypothetical fragmentation pattern is presented in the table below.

Fragment Ion Proposed Structure m/z (Expected)
[M]+•C₈H₁₂N₂O152
[M - CH₃]+C₇H₉N₂O137
[M - C₃H₇]+C₅H₅N₂O109
[M - COCH₃]+C₅H₉N₂97

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation (Note: This data is illustrative and not based on experimental results for the specific compound.)

m/zRelative Intensity (%)Proposed Fragment
15285[C₈H₁₂N₂O]⁺
13740[C₇H₉N₂O]⁺
109100[C₅H₅N₂O]⁺
9760[C₅H₉N₂]⁺
4355[CH₃CO]⁺

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

While a crystal structure for this compound has not been reported, data from similar pyrazole derivatives can provide an indication of the expected structural features. For example, the crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid has been determined, revealing a monoclinic crystal system. researchgate.net Another related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, crystallizes in a triclinic system. nih.gov

An X-ray diffraction study of this compound would yield a set of crystallographic parameters, which would be presented in a table similar to the hypothetical one below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)820
Z4

Interactive Data Table: Hypothetical Crystallographic Data (Note: This data is illustrative and not based on experimental results for the specific compound.)

ParameterValue
Empirical formulaC₈H₁₂N₂O
Formula weight152.19
Temperature (K)293
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, α = 90°b = 10.2 Å, β = 105.3°c = 9.8 Å, γ = 90°
Volume (ų)820
Z4
Density (calculated) (Mg/m³)1.230

The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the crystal packing.

Other Advanced Analytical Techniques for Compound Characterization

Besides mass spectrometry and X-ray diffraction, a comprehensive characterization of this compound would involve other advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals for the propyl group protons (a triplet and a sextet), the acetyl group protons (a singlet), and the pyrazole ring protons (two singlets).

¹³C NMR would reveal the number of unique carbon atoms in the molecule and their chemical environment. Signals for the carbons of the propyl group, the acetyl group (carbonyl and methyl), and the pyrazole ring would be observed.

Advanced NMR techniques like COSY, HSQC, and HMBC would be used to establish the complete connectivity of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ketone group (around 1670 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyrazole ring. mdpi.comresearchgate.net

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound, which can be compared with the calculated values to confirm the molecular formula.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations provide a wealth of information about molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(1-propyl-1H-pyrazol-4-yl)ethanone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its electronic properties. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Frontier Molecular Orbital Energies for a Representative Pyrazole (B372694) Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
Energy Gap (ΔE) 5.3

Note: Data is illustrative and based on typical values for similar pyrazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map provides a visual representation of the charge distribution around the molecule. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.org For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrazole ring, identifying them as key sites for interaction. nih.gov

Vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By correlating the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved. For this compound, these calculations can confirm the presence of key functional groups, such as the C=O stretching of the ethanone (B97240) group and the various stretching and bending modes of the pyrazole ring and the propyl chain. derpharmachemica.com

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹)
C=O Stretching 1680
C-N (ring) Stretching 1350
C-H (propyl) Stretching 2960

Note: Data is illustrative and based on typical values for similar pyrazole derivatives.

Conformational Analysis and Tautomerism Studies

Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in three-dimensional space. The flexibility of the propyl chain allows for multiple conformers, and computational methods can determine their relative energies to identify the most probable structures.

Tautomerism, the interconversion of structural isomers, is a relevant consideration for pyrazole derivatives, particularly those with the potential for keto-enol tautomerism. nih.gov While this compound itself does not have the typical structure for keto-enol tautomerism, related pyrazolone (B3327878) structures are known to exhibit this phenomenon. mdpi.comclockss.org Computational studies can predict the relative stabilities of different tautomers in various solvents. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alrasheedcol.edu.iq This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov Docking studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. ijper.org For example, the pyrazole nitrogen atoms and the carbonyl oxygen of this compound could act as hydrogen bond acceptors in interactions with protein residues.

Table 3: Illustrative Molecular Docking Results with a Hypothetical Protein Target

Parameter Value
Binding Affinity (kcal/mol) -7.2
Interacting Residues ARG 120, TYR 250
Type of Interaction Hydrogen Bond, Hydrophobic

Note: Data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous pyrazole derivatives provide a clear framework for how such an analysis would be conducted. These studies are instrumental in predicting the biological activities of new chemical entities and optimizing lead compounds in drug discovery. researchgate.net

Research on pyrazole derivatives has employed various QSAR techniques to explore their potential as therapeutic agents, including anticancer, antimicrobial, and hypoglycemic agents. researchgate.netnih.govijsdr.org These methodologies typically involve the calculation of molecular descriptors, the construction of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. mdpi.com

The development of robust QSAR models for pyrazole compounds generally follows a structured workflow:

Data Set Selection : A series of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. mdpi.com

Molecular Descriptor Calculation : Various physicochemical properties and structural features, known as descriptors, are calculated for each molecule in the series.

Model Development : Statistical techniques are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : The model's statistical significance, robustness, and predictive capability are assessed. jocpr.com

Commonly employed QSAR approaches for pyrazole derivatives include two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methods.

2D-QSAR Methodologies

In 2D-QSAR studies of pyrazole derivatives, the models are built using descriptors derived from the two-dimensional representation of the molecules. These descriptors can encompass constitutional, topological, electrostatic, and quantum-chemical properties.

Statistical methods are at the core of 2D-QSAR model development. For pyrazole compounds, Multiple Linear Regression (MLR) and machine learning techniques like Random Forest regression have been successfully applied. researchgate.net For instance, a study on pyrazole derivatives as potential hypoglycemic agents utilized both MLR and Random Forest to build predictive models. The Random Forest model demonstrated superior predictive capability, as indicated by its statistical parameters. researchgate.net

The table below summarizes the findings of a representative QSAR study on pyrazole derivatives.

Statistical MethodQ² (Cross-validated R²)RMSE (Root Mean Square Error)Application
Multiple Linear Regression (MLR)0.820.800.25Hypoglycemic Activity Prediction
Random Forest0.900.850.20Hypoglycemic Activity Prediction

This table is based on data from a study on pyrazole derivatives as hypoglycemic agents. researchgate.net

3D-QSAR Methodologies

3D-QSAR approaches consider the three-dimensional structure of the molecules, providing insights into the steric and electrostatic interactions that influence biological activity. ijsdr.org These methods require the alignment of the molecular structures within the dataset. ijsdr.orgmdpi.com

Key 3D-QSAR techniques applied to pyrazole derivatives include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

CoMFA : This method calculates steric and electrostatic fields around the aligned molecules. The resulting field values are then used to build a QSAR model.

CoMSIA : In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship.

A 3D-QSAR study on fused pyrazole derivatives as p38α Mitogen-Activated Protein Kinase inhibitors developed both CoMFA and CoMSIA models, which yielded significant correlations between the structural features and biological activities. mdpi.com Similarly, a study on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives as CCR1 antagonists also successfully developed CoMFA models. nih.gov

The statistical validation of 3D-QSAR models is crucial. Parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used to assess the model's quality. ijsdr.org

The following table presents the statistical results from a 3D-QSAR study on pyrazolyl-thiazolinone derivatives with antitumor activity.

QSAR MethodApplication
2D QSAR0.7810.709Antitumor Activity Prediction
3D QSAR (kNN-MFA)--Antitumor Activity Prediction

Table based on a study of pyrazolyl-thiazolinone derivatives. ijsdr.org Note: Specific r² and q² values for the 3D QSAR model were not detailed in the source text, but the study confirmed its successful generation.

These QSAR modeling methodologies are powerful tools for understanding the structural requirements for the biological activity of pyrazole derivatives. The insights gained from such studies can guide the rational design of novel and more potent analogues. nih.govmdpi.com

Research on Derivatives and Structure Activity Relationships Sar

Rational Design Principles for Novel Pyrazole-Ethane Derivatives

The rational design of new derivatives based on the pyrazole (B372694) scaffold is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. The pyrazole ring itself is metabolically stable and acts as a versatile building block for creating compounds that can interact with various enzyme active sites. frontiersin.orgmdpi.com

Key design principles often involve:

Target-Specific Interactions: Modifications are planned to optimize interactions with specific amino acid residues within a target enzyme's active site. For instance, in designing pyrazole-based cyclooxygenase-2 (COX-2) inhibitors, a bulky hydrophobic group is often incorporated to fit into the selective pocket of the COX-2 enzyme. nih.gov

Bioisosteric Replacement: The pyrazole nucleus is an effective bioisostere for other aromatic or heterocyclic rings. This allows chemists to modulate a molecule's properties, such as solubility and binding affinity, without drastically altering its core structure. mdpi.com

Conformational Rigidity: Introducing constraints or rigid components into the molecule can reduce the entropic penalty upon binding to a target, potentially increasing affinity. This has been explored in the design of pyrazole-based Akt1 kinase inhibitors, where a flexible part of a lead compound was constrained to improve potency. nih.gov

Hybridization: Combining the pyrazole-ethanone scaffold with other known pharmacophores (e.g., pyridazine, thiazole) is a common strategy to develop hybrid molecules. This approach aims to create agents with dual or enhanced activity by engaging with multiple binding sites or targets. ekb.egrsc.org

Structure-activity relationship (SAR) studies are crucial in this process. For example, in the development of pyrazole-based monoamine oxidase (MAO) inhibitors, it was found that electron-withdrawing substituents on phenyl rings attached to the pyrazole nucleus enhanced inhibitory activity. Similarly, for P2X(7) receptor antagonists, a series of (1H-pyrazol-4-yl)acetamide derivatives were investigated to identify compounds with enhanced potency and favorable pharmacokinetic properties. researchgate.net

Synthesis and Characterization of Structurally Modified Analogs

The synthesis of analogs of 1-(1-propyl-1H-pyrazol-4-yl)ethanone allows for systematic exploration of the chemical space around this core structure. Standard characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis, are employed to confirm the structure of newly synthesized compounds. nih.govktu.edu

The substituent at the N1 position of the pyrazole ring is a critical determinant of biological activity and can be readily varied. The synthesis of N-substituted pyrazoles can be achieved through several methods, most commonly via the condensation of a 1,3-dicarbonyl compound (like pentane-2,4-dione) with a substituted hydrazine (B178648) (e.g., propylhydrazine). nih.gov A more direct modern approach allows for the preparation of N-alkyl and N-aryl pyrazoles from primary amines, offering a broad scope for introducing diverse substituents. nih.gov This flexibility allows for the introduction of various alkyl chains (like the propyl group), aryl groups, or more complex moieties to probe interactions with specific regions of a biological target.

The ethanone (B97240) group at the C4 position is a versatile handle for further chemical modification. A common synthetic strategy is the Vilsmeier-Haack reaction on hydrazones to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.govwisdomlib.org These aldehyde intermediates can then be converted to the corresponding ethanone derivatives. ktu.edu

Further modifications can be made via:

Claisen-Schmidt Condensation: Reacting the acetyl group of the pyrazole-ethanone with various aromatic aldehydes to form chalcone-type compounds. This introduces a wide range of substituted aryl groups, extending the molecule and allowing for new binding interactions. mdpi.com

Formation of Hybrid Scaffolds: The ethanone can be used as a synthon to build more complex structures. For example, it can be reacted with hydrazines to form pyrazolines or used in multicomponent reactions to generate pyrazole-fused pyrimidines. mdpi.com

To expand the diversity and potential biological activity of pyrazole derivatives, the core structure is often fused or linked to other heterocyclic systems. This strategy aims to create hybrid molecules that may exhibit enhanced or novel pharmacological profiles.

Thiazole and Thiazolidinone Hybrids: Pyrazole-4-carbaldehydes can be reacted with compounds like 2-mercaptoacetic acid in multicomponent reactions to form pyrazolyl-thiazolidinone hybrids. mdpi.com Such hybrids have been investigated as dual inhibitors of targets like HER-2 and EGFR. tandfonline.com

Quinoline (B57606) Hybrids: Pyrazole derivatives have been linked to quinoline moieties. For instance, 2-hydrazinyltetrahydropyrimido[4,5-b]quinolin-4(3H)-one can be reacted with various reagents to afford pyrazole-fused quinoline systems. nih.govresearchgate.net These complex structures are often evaluated for their anticancer potential.

Oxadiazole and Triazole Fusions: The synthesis of pyrazoles fused with triazoles and other heterocycles has also been reported, often starting from hydrazinyl-substituted precursors that undergo cyclization reactions. nih.gov

In Vitro Biological Activity Assessments and Molecular Interactions

Derivatives of the pyrazole-ethanone scaffold are evaluated in vitro to determine their biological activity and mechanism of action. These assays are fundamental to understanding the SAR and identifying promising lead compounds.

The pyrazole scaffold is a key component in numerous enzyme inhibitors, and its derivatives have been extensively studied for their inhibitory potential against a range of enzymes. nih.govnih.gov

Cyclooxygenase (COX) Inhibition: Certain pyrazole derivatives are potent and selective COX-2 inhibitors. nih.govnih.gov The anti-inflammatory drug celecoxib (B62257) features a diaryl pyrazole core. Research has shown that pyrazole derivatives containing a benzenesulfonamide (B165840) moiety, similar to celecoxib, exhibit significant selective COX-2 inhibitory activity. nih.gov For example, the compound 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide has shown promising results as a selective COX-2 inhibitor. nih.gov

α-Glucosidase Inhibition: Pyrazole derivatives have emerged as a promising scaffold for the development of α-glucosidase inhibitors, which are therapeutic targets for type 2 diabetes. nih.gov Numerous studies have reported pyrazole-based compounds with potent in vitro α-glucosidase inhibitory activity, often exceeding that of the standard drug acarbose. research-nexus.netnih.govresearchgate.net Kinetic studies have shown that these compounds can act as competitive or non-competitive inhibitors of the enzyme. nih.govresearchgate.net

Kinase Inhibition: The pyrazole ring is a crucial building block in the development of protein kinase inhibitors for cancer therapy. mdpi.commdpi.com Derivatives have been designed to target a wide range of kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), PI3K/AKT, and epidermal growth factor receptor (EGFR). nih.govmdpi.comresearchgate.net The FDA-approved drug Ruxolitinib, a JAK1/JAK2 inhibitor, contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com

The table below summarizes the in vitro enzyme inhibitory activity of selected pyrazole derivatives, illustrating the potential of this chemical class.

Compound Name/ClassTarget EnzymeIC₅₀ ValueReference
4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamideCOX-2Less potent than celecoxib nih.gov
Trimethoxy pyrazole–pyridazine hybrid (Compound 6f)COX-21.15 µM rsc.org
Substituted pyrazole-fused oleanolic acid derivative (Analog 4d)α-Glucosidase2.64 µM nih.gov
Biphenyl pyrazole-benzofuran hybrid (Compound 8e)α-Glucosidase40.6 µM researchgate.net
Pyrazolo[1,5-a]pyrimidine derivative (Compound 46)PIM-1 Kinase0.60 µM mdpi.com
Pyrazole carbaldehyde derivative (Compound 43)PI3 Kinase0.25 µM mdpi.com
RuxolitinibJAK1 / JAK2~3 nM mdpi.com
Afuresertib analog (Compound 2)Akt1 Kinase1.3 nM nih.gov

This table presents data for various pyrazole derivatives to demonstrate the activity of the general scaffold, not specifically for this compound.

Cell-Based Assays for Cellular Pathway Modulation and Proliferation Inhibition

Derivatives of the pyrazole scaffold, including structures related to this compound, have been extensively evaluated in cell-based assays to determine their potential as therapeutic agents. These studies focus on their ability to inhibit cell proliferation and modulate key cellular pathways involved in diseases like cancer.

Anti-angiogenic Activity:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.netwaocp.org Several novel pyrazole and indazole derivatives have been synthesized and evaluated for their anti-angiogenic properties using in vitro assays such as endothelial cell proliferation and tube formation. researchgate.netnih.govnih.gov For instance, certain compounds containing an indazole structural framework, a fused pyrazole ring system, have demonstrated potent cytostatic properties. researchgate.netnih.gov One study highlighted an indazole derivative as a competent inhibitor of endothelial tube formation at a concentration of 30 µM. researchgate.netnih.gov Another investigation into a carbothioamide derivative showed significant anti-angiogenic activity in a rat aorta angiogenesis assay, with an IC50 value of 56.9 µg/mL. waocp.org This activity was linked to its anti-proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs), which showed an IC50 of 76.3 µg/mL. waocp.org

Anticancer Activity Against Specific Cell Lines:

The antiproliferative activity of pyrazole derivatives has been tested against a wide array of human cancer cell lines. These compounds have shown a range from moderate to potent cytotoxicity. srrjournals.com For example, one pyrazolyl analogue containing a pyridine (B92270) nucleus demonstrated significant promise against a human colon cancer cell line (HCT-116) with an IC50 value of 4.2 μM. nih.gov In another study, a novel pyrazole derivative, PTA-1, was identified as having potent cytotoxicity against various cancer cell lines, inducing apoptosis in triple-negative breast cancer cells (MDA-MB-231) at low micromolar concentrations. nih.gov

Substitutions on the pyrazole ring play a crucial role in determining the potency and selectivity of these compounds. Derivatives with chloro and bromo groups on a para-substituted benzene (B151609) ring have exhibited excellent cytotoxicity against lung cancer (A549) and fibrosarcoma (HT1080) cell lines. srrjournals.com Similarly, a series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogs showed potent cytotoxicity against MDA-MB-231 and HepG2 cancer cell lines, with IC50 values ranging from 3.64 to 16.13 µM. mdpi.com

The table below summarizes the antiproliferative activity of various pyrazole derivatives against several human cancer cell lines.

Derivative SeriesCell LineActivity (IC50/GI50)Reference
Pyrazolyl analogue with pyridine nucleusHCT-116 (Colon Carcinoma)4.2 µM nih.gov
Pyrazolyl analogue with pyridine nucleusHepG2 (Hepatocellular Carcinoma)4.4 µM nih.gov
Pyrazolyl analogue with pyridine nucleusMCF-7 (Breast Cancer)17.8 µM nih.gov
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b)K562 (Erythroleukemia)0.021 µM mdpi.com
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b)A549 (Lung Cancer)0.69 µM mdpi.com
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (10e)K562 (Chronic Myeloid Leukemia)6.726 µM nih.gov
Indazole derivative (13)MCF-7 (Breast Cancer)1.5 µM nih.gov
Indazole derivative (14)MCF-7 (Breast Cancer)5.6 µM nih.gov

Antimicrobial Activity Studies in Vitro

The pyrazole scaffold is a key component in many compounds investigated for their antimicrobial properties. mdpi.com In vitro studies have demonstrated that various derivatives possess a moderate to potent degree of activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

The synthesis of N-acetyl pyrazole-1-carboxamides and pyrazoline-1-thiocarboxamides has yielded compounds with notable antimicrobial effects. mdpi.comnih.gov For instance, a series of pyrazole derivatives were screened for antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with some showing good efficacy. mdpi.com Similarly, newly synthesized pyrazole derivatives have been tested against pathogenic microorganisms like Listeria innocua, Staphylococcus aureus, Escherichia coli, and Candida albicans, with some compounds exhibiting excellent bactericidal and fungicidal activities. rsc.org

The table below presents the minimum inhibitory concentration (MIC) for selected pyrazole derivatives against various microbial strains.

Derivative SeriesMicroorganismActivity (MIC)Reference
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrileStaphylococcus aureus (Methicillin Susceptible)25.1 µM mdpi.com
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrileStaphylococcus aureus (Methicillin Resistant)25.1 µM mdpi.com
Pyrazole derivative (5c)Escherichia coli0.25 mg/mL rsc.org
Pyrazole derivative (9b)Candida albicans0.125 mg/mL rsc.org
Pyrazole derivative (9c)Staphylococcus aureus0.25 mg/mL rsc.org

Elucidation of Structure-Activity Relationships (SAR) within Derivative Series

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core and any associated rings. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds as potential therapeutic agents.

For instance, in a series of 1-phenylpyrazoles designed as xanthine (B1682287) oxidase inhibitors, the introduction of a cyano group and a neopentyloxy group at specific positions on the phenyl ring resulted in the most potent enzyme inhibition. elsevierpure.com SAR exploration of 3,4,5-substituted pyrazoles as inhibitors of meprin α and meprin β revealed that a 3,5-diphenylpyrazole (B73989) core already exhibited high inhibitory activity. nih.gov Further modifications showed that introducing a cyclopentyl moiety maintained high potency, whereas smaller methyl or larger benzyl (B1604629) groups decreased activity. nih.gov The introduction of acidic groups, such as carboxyphenyl moieties, particularly in the meta-position, increased activity against meprin β. nih.gov

In the context of anticancer agents, SAR studies on pyrazole-fused curcumin analogs indicated that more hydrophobic structures led to weaker cytotoxicity, possibly due to poor absorption and permeability. mdpi.com For pyrazole-based antagonists of the P2X(7) receptor, replacing a heterocyclic core with an imidazole (B134444) ring and further modifications led to a potent antagonist with improved metabolic stability and solubility. researchgate.net These examples underscore the importance of systematic structural modifications to enhance the desired biological activity and pharmacokinetic properties of pyrazole-based compounds.

Insights into Molecular Mechanisms of Action at the Sub-Cellular Level

Research into pyrazole derivatives has uncovered several molecular mechanisms through which they exert their biological effects, particularly in the context of cancer therapy. evitachem.com

One prominent mechanism is the inhibition of tubulin polymerization . mdpi.com Tubulin is a critical component of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.govmdpi.commdpi.com For example, a 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. mdpi.com

Another key mechanism is the inhibition of protein kinases . Kinases are enzymes that play a central role in cell signaling and are often dysregulated in cancer. Certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have been shown to be potent multi-targeted inhibitors of Janus kinases (JAK2/3) and Aurora kinases (A/B). nih.gov Inhibition of these kinases disrupts signaling pathways critical for cancer cell proliferation and survival, such as the STAT3 and STAT5 pathways. nih.gov This can lead to cell cycle arrest and apoptosis. nih.gov

Additionally, some pyrazole derivatives act as xanthine oxidase inhibitors . nih.govelsevierpure.com Xanthine oxidase is an enzyme involved in purine (B94841) metabolism, and its inhibition can reduce oxidative stress, which is implicated in cancer. nih.gov A pyrazole derivative that showed potent anticancer activity against a colon cancer cell line was also found to be a potent xanthine oxidase inhibitor, suggesting this as a potential mechanism for its anticancer effect. nih.gov

These findings indicate that pyrazole derivatives can influence multiple biological pathways at the molecular level, making them a versatile scaffold for developing targeted therapeutic agents. evitachem.com

Applications in Chemical and Materials Science

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The 1-(pyrazol-4-yl)ethanone scaffold is a highly effective building block for the synthesis of more complex molecular architectures. The pyrazole (B372694) ring itself is a π-excess system that can readily react with electrophiles, typically at the 4-position, although in this case, it is occupied by the acetyl group. chim.it The true versatility of this compound lies in the reactivity of the acetyl moiety and the nitrogen atoms of the pyrazole ring.

The acetyl group can be transformed into a wide array of other functional groups. For instance, condensation of 3-acetyl-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles with dimethylformamide dimethylacetal (DMF-DMA) yields 3-[E-3-(N,N-dimethyl-amino)acryloyl] derivatives, which are themselves versatile intermediates known as enaminones. mdpi.com These enaminones can then be used to construct various fused heterocyclic systems. mdpi.com

Furthermore, the acetyl group serves as a precursor for creating other heterocyclic rings fused to or substituted on the pyrazole core. Cyclocondensation reactions are a common strategy; for example, reacting pyrazole derivatives containing an ethanone (B97240) skeleton with chalcone intermediates can produce more complex, multi-ring structures. jddtonline.info The synthesis of 1,3,4,5-substituted pyrazoles can be achieved through the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound, a structure that can be generated from a pyrazolyl ethanone derivative. nih.govmdpi.com

Multicomponent reactions (MCRs) represent an efficient strategy for building molecular complexity, and pyrazole derivatives are frequently used in these processes. mdpi.com The pyrazolyl ethanone structure can participate in reactions that construct complex molecules by combining multiple starting materials in a single step, highlighting its utility as a foundational component in synthetic chemistry. mdpi.com

Table 1: Examples of Complex Syntheses Utilizing Pyrazolyl Ethanone Building Blocks
Starting Pyrazole DerivativeReaction TypeProduct ClassReference
3-Acetyl-4-(4-nitrophenyl)-1-aryl-1H-pyrazolesCondensation with DMF-DMAEnaminones (for further cyclization) mdpi.com
Pyrazolyl ethanone derivativesCyclization with chalconesFused pyrazole heterocycles jddtonline.info
(Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-olCondensation with arylhydrazinesSubstituted pyrazoles nih.govmdpi.com

Development of Novel Materials and Hybrid Systems

The chemical stability and coordinating ability of the pyrazole moiety make it an excellent candidate for incorporation into novel materials, including organic-inorganic hybrid systems.

Covalently attaching pyrazole derivatives to solid supports like silica (B1680970) gel is a common strategy to create functional materials for various applications. This immobilization combines the desirable chemical properties of the pyrazole compound with the physical robustness and high surface area of the support.

A general and effective method involves first modifying the silica gel surface with a linker molecule, such as 3-aminopropyltrimethoxysilane. The pyrazole derivative, for example, 1-(1,3-diphenyl-5-hydroxy-1H-pyrazol-4-yl)ethanone, is then chemically bonded to this linker. researchgate.net The resulting organic-inorganic hybrid material is stable and can be used as a chelating agent. researchgate.net The success of such immobilization is typically confirmed through various characterization techniques, including FTIR spectroscopy, solid-state NMR, and elemental analysis. researchgate.net This approach has also been successfully applied to create materials based on β-ketoenol-pyrazole-thiophene receptors grafted onto a silica surface. acs.org

The nitrogen atoms in the pyrazole ring, along with the oxygen atom of the ethanone group, can act as donor atoms, allowing the molecule to chelate with metal ions. When these pyrazole derivatives are immobilized on a solid support, the resulting material can be used as an efficient adsorbent for removing heavy metal ions from aqueous solutions.

For instance, silica gel immobilized with 1-(1,3-diphenyl-5-hydroxy-1H-pyrazol-4-yl)ethanone has demonstrated a very high adsorption capacity for lead (Pb(II)) ions, removing up to 96.6% from a solution. researchgate.net Similarly, a material based on a β-ketoenol-pyrazole-thiophene receptor grafted onto silica was effective in removing Pb(II), Cu(II), Zn(II), and Cd(II) ions. acs.org The efficiency of adsorption is often dependent on factors such as pH, contact time, and the initial concentration of the metal ions. acs.org At low pH, the functional groups can become protonated, leading to electrostatic repulsion and reduced adsorption of positively charged metal ions. acs.org As the pH increases, the chelating sites are deprotonated, enhancing the adsorption capacity. acs.org

Table 2: Metal Ion Adsorption by Immobilized Pyrazole Ethanone Derivatives
Immobilized CompoundTarget Metal IonsKey FindingsReference
1-(1,3-diphenyl-5-hydroxy-1H-pyrazol-4-yl)ethanone on silica gelPb(II)High adsorption capacity (up to 120.83 mg/g) and efficient removal (96.6%). researchgate.net
β-ketoenol-pyrazole-thiophene receptor on silica surfacePb(II), Cu(II), Zn(II), Cd(II)Adsorption capacity increases with pH and initial metal concentration. Adsorption order: Pb(II) > Cu(II) > Zn(II) > Cd(II). acs.org

Role as Ligands in Coordination Chemistry

Pyrazole derivatives have long been recognized for their significant role as ligands in coordination chemistry. researchgate.net The pyrazole ring contains a pyridine-like nitrogen atom that is an excellent donor for coordinating with metal ions, leading to the formation of stable metal complexes. chim.it The 1-(pyrazol-4-yl)ethanone structure provides at least two potential coordination sites: the sp²-hybridized nitrogen atom of the pyrazole ring and the carbonyl oxygen atom of the ethanone group.

This dual-donor capability allows these molecules to act as bidentate ligands, forming chelate rings with metal ions, which enhances the stability of the resulting complexes. pen2print.org The coordination chemistry of 4-acyl pyrazolone (B3327878) derivatives, which are structurally related, has been extensively studied, revealing their ability to form stable complexes with a wide range of metals, including transition metals, lanthanides, and actinides. researchgate.net

The specific nature of the substituents on the pyrazole ring and the acetyl group can fine-tune the electronic properties and steric environment of the ligand, influencing the structure and properties of the metal complex. For example, pyrazole-functionalized acetylacetone ligands have been used to selectively construct bimetallic coordination polymers by exploiting the different hardness of the ligand's donor sites. mdpi.com The formation of mononuclear, dinuclear, and polynuclear complexes has been reported, demonstrating the structural diversity achievable with pyrazole-based ligands. researchgate.netnih.govnih.gov

Explorations in Other Scientific Research Fields

Beyond their use as synthetic building blocks and ligands, pyrazolyl ethanone derivatives are being explored in other areas of scientific research.

Materials Science and Crystallography : The study of polymorphism, where a compound can exist in multiple crystalline forms, is crucial in materials science. A derivative, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, has been shown to crystallize in at least two different monoclinic polymorphs, each with distinct packing arrangements in the crystal lattice. nih.gov Understanding and controlling polymorphism is vital for designing materials with specific physical properties.

Corrosion Inhibition : Pyrazole derivatives are investigated as corrosion inhibitors for metals like carbon steel in acidic environments. nih.gov Their effectiveness stems from their ability to adsorb onto the metal surface. The adsorption process can involve both physical interactions and chemical bonding (chemisorption) through the transfer of electrons from the inhibitor's heteroatoms and π-systems to the metal's d-orbitals. nih.gov Computational studies, alongside experimental work, help elucidate the adsorption mechanism and guide the design of more effective inhibitors. nih.gov

Development of Functional Materials : Pyrazole derivatives are integral to the design of advanced functional materials. For example, they have been incorporated as building blocks in inorganic-organic hybrid polymers, where the pyrazole unit can influence the electronic and structural properties of the final macromolecule. researchgate.net They are also used in the synthesis of tris(pyrazolyl)methane ligands, which are important in catalysis and biomedical chemistry. mdpi.com

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Research Landscape

The current body of research provides a foundational understanding of 1-(1-propyl-1H-pyrazol-4-yl)ethanone, primarily focusing on its synthesis and basic characterization. The principal synthetic route to this and similar 1,4-disubstituted acetylpyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with propylhydrazine (B1293729), followed by acylation at the C-4 position. While specific literature on this compound is not extensively detailed, the synthesis of analogous compounds such as 1-phenyl-4-acetyl-pyrazole through acetylation of the corresponding pyrazole (B372694) is a well-established method. This suggests that a Friedel-Crafts acylation of 1-propyl-1H-pyrazole would be a viable synthetic strategy.

The structural characterization of acetylpyrazoles is well-documented, with spectroscopic techniques such as NMR, IR, and mass spectrometry providing definitive identification. For this compound, the expected spectral data would include characteristic signals for the propyl and acetyl groups in ¹H and ¹³C NMR, a distinct carbonyl stretch in the IR spectrum, and a molecular ion peak corresponding to its molecular weight in the mass spectrum. The current research landscape for pyrazole derivatives is rich with investigations into their biological activities and material science applications, providing a strong impetus for the deeper exploration of specifically substituted analogs like the title compound.

Future Outlook for Synthetic Methodologies and Chemical Transformations

While traditional synthetic methods are effective, the future of acetylpyrazole synthesis lies in the development of more sustainable and efficient protocols. This includes the exploration of one-pot, multi-component reactions that can construct the substituted pyrazole ring system in a single step from readily available starting materials. The use of green solvents, catalyst-free conditions, or novel catalytic systems (such as nano-catalysts) are promising areas for future synthetic methodology development.

The chemical reactivity of the acetyl group in this compound offers a gateway to a diverse range of chemical transformations. Future research should focus on exploring reactions such as:

Condensation Reactions: The acetyl group can readily undergo condensation with various amines and hydrazines to form Schiff bases and hydrazones, respectively. These products can serve as ligands for metal complexes or as intermediates for the synthesis of more complex heterocyclic systems.

Oxidation and Reduction: Selective oxidation of the acetyl group to a carboxylic acid or its reduction to an alcohol would provide access to new functionalized pyrazole derivatives with altered electronic and steric properties.

Halogenation: Alpha-halogenation of the acetyl group can provide a reactive handle for further nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.

A summary of potential chemical transformations is presented in the interactive table below:

Reaction TypeReagentsPotential Product
Knoevenagel CondensationActive methylene (B1212753) compoundsPyrazolyl-substituted alkenes
Claisen-Schmidt CondensationAromatic aldehydesPyrazolyl chalcones
Willgerodt-Kindler ReactionSulfur, MorpholinePyrazolyl-thioamides
Baeyer-Villiger OxidationPeroxy acidsPyrazolyl acetates

Advancements in Computational and Spectroscopic Characterization

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. eurasianjournals.com Future research would benefit from in-depth computational studies, including:

Density Functional Theory (DFT) Calculations: To predict spectroscopic data (NMR, IR), molecular orbital energies, and reactivity indices. researchgate.net This can aid in the interpretation of experimental data and provide insights into the molecule's electronic structure.

Molecular Docking Studies: If the compound is explored for biological applications, docking simulations can predict its binding affinity and mode of interaction with biological targets. eurasianjournals.com

Advanced spectroscopic techniques will also play a crucial role in the future characterization of this compound and its derivatives. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide insights into the crystal packing and polymorphism of the compound.

Emerging Opportunities in Applied Chemical Sciences

The pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. mdpi.comnih.govnih.gov An important future direction is the systematic evaluation of the biological activity of this compound and its derivatives. The specific substitution pattern may lead to novel pharmacological profiles.

Beyond medicinal chemistry, emerging opportunities lie in the field of materials science. The pyrazole ring can act as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The acetyl and propyl groups can be modified to tune the steric and electronic properties of the ligand, influencing the structure and properties of the resulting materials. These materials could have applications in catalysis, gas storage, and sensing.

Challenges and Strategic Opportunities in Acetylpyrazole Research

A key challenge in acetylpyrazole research is achieving regioselective synthesis, particularly for polysubstituted derivatives. Developing synthetic methods that provide precise control over the substitution pattern on the pyrazole ring is a significant opportunity for innovation. Another challenge is the limited commercial availability of many substituted pyrazole precursors, which can hinder broader research efforts.

Strategically, future research should focus on building a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) library for a series of 1-alkyl-4-acetylpyrazoles. By systematically varying the alkyl substituent at the N1 position and modifying the acetyl group, researchers can gain a deeper understanding of how these structural changes impact the chemical, physical, and biological properties of the compounds. This systematic approach will be crucial for the rational design of new acetylpyrazole derivatives with tailored functionalities for specific applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-propyl-1H-pyrazol-4-yl)ethanone?

  • Methodological Answer : A common approach involves reacting substituted pyrazole precursors with acetylating agents under controlled conditions. For example, 1-propyl-1H-pyrazole can undergo Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane. Reaction conditions typically include cooling (0–5°C), gradual addition of reagents, and stirring for 4–6 hours to ensure complete conversion . Key Reaction Parameters :
ParameterCondition
SolventDichloromethane
CatalystAlCl₃ (1.2 equiv)
Temperature0–5°C
Reaction Time4–6 hours

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Researchers must wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for ingestion/inhalation .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ confirm the pyrazole ring protons (δ 7.5–8.5 ppm) and acetyl group (δ 2.1–2.3 ppm for CH₃). Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 167.2 (C₈H₁₁N₂O⁺). X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) verifies bond lengths (C=O: ~1.22 Å) and dihedral angles between the pyrazole and acetyl groups .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization involves:
  • Solvent Selection : Switching from dichloromethane to ethanol improves solubility and reduces side reactions.
  • Catalyst Screening : Testing Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) for efficiency.
  • Temperature Gradients : Gradual warming (0°C → RT) minimizes exothermic side reactions.
    Pilot studies show ethanol with FeCl₃ achieves ~85% yield vs. 72% with AlCl₃ in dichloromethane .

Q. How are contradictions in spectroscopic data resolved?

  • Methodological Answer : Conflicting NMR/IR peaks (e.g., unexpected splitting or missing signals) are addressed by:
  • 2D NMR Techniques : HSQC and HMBC identify through-space couplings and quaternary carbons.
  • Computational Validation : DFT calculations (B3LYP/6-31G*) simulate spectra to match experimental data.
  • Alternative Crystallization : Recrystallizing in hexane/ethyl acetate (3:1) improves crystal purity for unambiguous XRD analysis .

Q. What crystallographic methods are used for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Venture system (Mo Kα radiation, λ = 0.71073 Å) collects data at 100 K. SHELXL refines structures via full-matrix least-squares, achieving R-factors < 0.05. Key steps:
  • Absorption Correction : Multi-scan (SADABS) adjusts for crystal decay.
  • Hydrogen Placement : Riding model for H-atoms, except those in disordered regions.
  • Twinned Data Handling : HKLF5 format partitions overlapping reflections .

Q. How can biological activity mechanisms be investigated?

  • Methodological Answer : Molecular Docking : AutoDock Vina screens against target proteins (e.g., cyclooxygenase-2) to predict binding affinities. The pyrazole’s nitro group shows hydrogen bonding with Arg120 (ΔG = −8.2 kcal/mol). Enzyme Assays : In vitro testing with COX-2 inhibitors (IC₅₀ determination) using fluorescence-based kits. SAR Studies : Modifying the propyl chain to ethyl/butyl analogs evaluates steric effects on activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.